molecular formula C12H18N2 B094769 1-(2,5-Dimethylphenyl)piperazine CAS No. 1013-25-8

1-(2,5-Dimethylphenyl)piperazine

Cat. No. B094769
CAS RN: 1013-25-8
M. Wt: 190.28 g/mol
InChI Key: YRIFWVMRUFKWLM-UHFFFAOYSA-N
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Description

The compound 1-(2,5-Dimethylphenyl)piperazine is a derivative of piperazine featuring a 2,5-dimethylphenyl substituent. Piperazine derivatives are known for their diverse biological activities, including analgesic properties as seen in the study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives . The structural variations of piperazine compounds contribute to their potential in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps and different starting materials. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives starts from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate and involves a six-step process . Similarly, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives are synthesized through a four-component cyclo condensation using SO4^2−/Y2O3 as a catalyst in ethanol . The synthesis of 1-(2,5-dimethylphenyl)piperazine sulfate salts is achieved by treating the base compound with H2SO4 . These methods highlight the versatility and complexity of synthesizing piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and molecular modeling. For example, the crystal structure of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) was determined to be monoclinic with specific cell parameters . The solution conformation of certain piperazine derivatives can be elucidated through comparison of NMR data with molecular modeling . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the molecules.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, forming different products depending on the reactants and conditions. The reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole leads to the formation of a compound with a weak intramolecular C—H⋯N interaction . The versatility in chemical reactions is also demonstrated in the synthesis of cyclic dipeptides from simple precursors, where the piperazine-2,5-dione ring is constructed stepwise .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The thermal analysis, spectroscopic investigations, and DFT calculations can provide insights into the stability and electronic properties of these compounds . For instance, the vibrational absorption bands identified by infrared spectroscopy and the NMR peaks attributed with the aid of DFT calculations help in understanding the functional groups and electronic environment within the molecules . The magnetic properties of piperazine derivatives, such as the antiferromagnetic interactions observed in the tetrachloridocuprate(II) compound, are also of interest .

Scientific Research Applications

1-(2,5-Dimethylphenyl)piperazine is a compound that has been used in the synthesis of a novel organic-inorganic hybrid material .

Summary of the Application

The compound was used to create 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate (II) , an organic-inorganic hybrid material . This material has been studied for its crystal structure and magnetic properties .

Methods of Application or Experimental Procedures

The synthesis and physico-chemical characterization of this hybrid material have been reported . The compound crystallizes in the monoclinic system with the space group of P 2 1 / n and cell parameters a = 9.833 (3), b = 16.337 (2), c = 10.452 (3) Å, β = 102.13 (4) ∘, Z = 4 and V = 1641.5 (7) Å 3 .

Results or Outcomes Obtained

In the atomic arrangement, tetrachlorocuprate anions and the piperazine-1,4-dium cations are held together via N-H …Cl and C-H …Cl to give a 1-D hybrid chain running along the a -axis . The six-membered piperazinedium ring adopts a chair conformation . The vibrational absorption bands were identified by infrared spectroscopy . Magnetic measurements reveal that moderate antiferromagnetic (AF) Cu–Cu interactions dominate in the title compound .

Safety And Hazards

This compound may cause skin and eye irritation. If inhaled or ingested, it may cause respiratory and gastrointestinal discomfort . Always handle with appropriate safety measures.

properties

IUPAC Name

1-(2,5-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIFWVMRUFKWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143827
Record name 1-(2,5-Xylyl)piperazine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)piperazine

CAS RN

1013-25-8
Record name 1-(2,5-Dimethylphenyl)piperazine
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Record name 1-(2,5-Xylyl)piperazine
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Record name 1-(2,5-Xylyl)piperazine
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Record name 1-(2,5-xylyl)piperazine
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Synthesis routes and methods I

Procedure details

In analogy to example 1, step 1, from (3S,4S)-4-phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS Reg. No.: [197900-77-9]) and 1-(2,5-dimethylphenyl)piperazine was prepared (3S,4S)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.28 ([M+H])+.
Name
(3S,4S)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

In analogy to example 1, step 1, from (3R,4R)-4-phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS Reg. No.: [197900-84-8]) and 1-(2,5-dimethylphenyl)piperazine was prepared (3R,4R)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.27 ([M+H])+.
Name
(3R,4R)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods III

Procedure details

In analogy to example 1, step 1, from 1,4-dibenzylpiperazine-2-carboxylic acid (CAS Reg. No.: [215597-67-4]) and 1-(2,5-dimethylphenyl)piperazine was prepared (1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone as a white foam, MS: 483.3 ([M+H]+).
Name
(1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone
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Synthesis routes and methods IV

Procedure details

In analogy to example 1, step 1, from trans-N-Boc-4-phenyl-nipecotic acid (CAS Reg. No.: [170838-49-0]) and 1-(2,5-dimethylphenyl)piperazine was prepared trans-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.2 ([M+H])+.
Name
trans-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
R Kefi, F Lefebvre, M Zeller… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, (C12H20N2)[ZnCl4]·H2O, the two piperazine N atoms are protonated and the [ZnCl4]2− anions adopt a slightly distorted tetrahedral configuration. In the crystal, O…
Number of citations: 6 scripts.iucr.org
L Khedhiri, JX Mi, M Rzaigui, CB Nasr - Journal of Chemical Sciences, 2016 - Springer
The synthesis and physico-chemical characterization of a novel organic-inorganic hybrid material, 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II), have been …
Number of citations: 4 link.springer.com
M Arbi, L Khedhiri, M Wojtaś, E Jeanneau… - Journal of Molecular …, 2017 - Elsevier
Abstract Treatment of 1-(2,5-dimethylphenyl)piperazine and 1-(2,3-dimethylphenyl)piperazine with H 2 SO 4 in 2:1 molar ratio at RT affords the corresponding sulfate salts [C 12 H 20 N …
Number of citations: 4 www.sciencedirect.com
J Kim, Y Kim, J Tae, M Yeom, B Moon… - …, 2013 - Wiley Online Library
The 5‐HT 7 receptor (5‐HT 7 R) is a promising therapeutic target for the treatment of depression and neuropathic pain. The 5‐HT 7 R antagonist SB‐269970 exhibited antidepressant‐…
R KEFI, CB NASR - Analytical Sciences: X-ray Structure Analysis …, 2007 - jstage.jst.go.jp
The synthesis and crystal structure of a new monophosphate,(C12H19N2) H2PO4· H2O, are discussed, based on an X-ray crystal structure investigation. This compound crystallizes in …
Number of citations: 6 www.jstage.jst.go.jp
Y Kim, J Kim, J Tae, BL Roth, H Rhim, G Keum… - Bioorganic & medicinal …, 2013 - Elsevier
It has been reported that 5-HT 7 receptors are promising targets of depression and neuropathic pain. 5-HT 7 receptor antagonists have exhibited antidepressant-like profiles, while …
Number of citations: 17 www.sciencedirect.com
C Gharbi, H Louis, IO Amodu, I Benjamin… - Materials Today …, 2023 - Elsevier
Present study focuses on the synthesis, crystal structure analysis,density functional theory (DFT), and the potential of 1-(2,5-dimethyphenyl) piperazine tetrachlorocobaltate hydrate (C …
Number of citations: 20 www.sciencedirect.com
M Takahashi, M Nagashima, J Suzuki, T Seto, I Yasuda… - Talanta, 2009 - Elsevier
In order to quickly confirm a potentially hazardous psychoactive designer drug (a compound in which part of the molecular structure of a stimulant or narcotic has been modified), we …
Number of citations: 50 www.sciencedirect.com
K Bando, K Taguchi, Y Ginoza, T Naganuma… - Nuclear medicine and …, 2001 - Elsevier
To diagnose and investigate neurodegenerative diseases affecting cholinergic neuron density, piperazine derivatives of vesamicol were synthesized and evaluated. Previously, we …
Number of citations: 20 www.sciencedirect.com
E Jaziri, H Louis, C Gharbi, F Lefebvre… - Journal of Molecular …, 2023 - Elsevier
In this article, the psychopharmacological potential of piperazine derivatives as an antineurotic agent was presented. Crystal and molecular structure of newly synthesized hybrid …
Number of citations: 5 www.sciencedirect.com

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